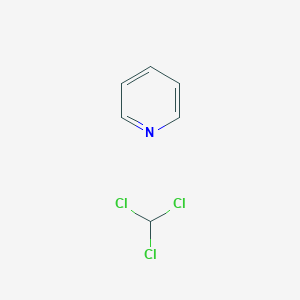

Chloroform pyridine

Description

Significance of C-H···N Hydrogen Bonding in Solution-Phase Phenomena

While canonical hydrogen bonds typically involve highly electronegative atoms like oxygen, nitrogen, or fluorine bonded to a hydrogen atom, the interaction between the hydrogen atom of chloroform (B151607) and the nitrogen atom of pyridine (B92270) is a well-established case of a C-H···N hydrogen bond. mdpi.comlibretexts.orgwikipedia.org The carbon atom in chloroform, being bonded to three electron-withdrawing chlorine atoms, polarizes the C-H bond, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. mdpi.com The nitrogen atom in pyridine, with its lone pair of electrons, acts as a hydrogen bond acceptor. researchgate.net

This C-H···N hydrogen bond is of considerable significance in various solution-phase phenomena. It is a type of weak hydrogen bond that can influence the conformation of molecules, the formation of supramolecular structures, and the specificity of molecular recognition. researchgate.net The formation of this bond between chloroform and pyridine leads to observable changes in their spectroscopic properties. For instance, theoretical studies have shown that the N-type hydrogen bonding between pyridine and haloforms like chloroform causes a blueshift (an increase in frequency) in several of the ring stretching modes of pyridine in its vibrational spectrum. aip.org Experimental studies using coherent anti-Stokes Raman scattering (I²CARS) have confirmed a small blue-shift in the ring breathing mode of pyridine upon the formation of a hydrogen bond complex with chloroform. researchgate.net This interaction, although weak, demonstrates that even polarized C-H groups can participate in hydrogen bonding, a concept that has expanded the understanding of this fundamental intermolecular force. mdpi.com

Overview of Electron Donor-Acceptor Complexes Involving Pyridine and Halogenated Solvents

The formation of these complexes is often characterized by the appearance of new absorption bands in the electronic spectrum, known as charge-transfer bands. nih.govresearchgate.net Studies on various pyridine derivatives and other electron donors with halogenated acceptors have been conducted to determine the stoichiometry and stability of these complexes. nih.govresearchgate.net For example, spectrophotometric studies of 2-aminopyridine (B139424) and 3-aminopyridine (B143674) with various π-acceptors in chloroform have been used to determine the formation constants (KCT), charge transfer energies (ECT), and molar extinction coefficients (εCT) of the resulting CT complexes. nih.gov Ultrasonic velocity measurements have also been employed to study the interaction between pyridine and chloroform, indicating the formation of a 1:1 complex. ingentaconnect.com The strength of these interactions can be influenced by the nature of the substituents on the pyridine ring, with electron-donating groups generally increasing the donor strength of the pyridine base. ingentaconnect.com

Historical Context of Chloroform-Pyridine Intermolecular Interaction Research

The idea that a C-H group could act as a hydrogen bond donor was initially controversial. mdpi.com Chloroform was one of the first and most important model systems in the historical development of this concept. mdpi.com As early as the 1930s, suggestions were made that the C-H group in chloroform could act as a donor in an intermolecular H-bond. mdpi.com By 1960, the evidence for the association of chloroform with strong bases like pyridine was considered conclusive, and this association was substantially identified as being of the hydrogen-bonding type. mdpi.com

Early research relied on thermodynamic measurements, such as heats of mixing, and spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to infer the presence and nature of the interaction. mdpi.comingentaconnect.comacs.org These studies consistently pointed towards the formation of a specific complex between chloroform and pyridine. ingentaconnect.com Over the decades, advancing spectroscopic and crystallographic methods have provided more compelling and detailed data, solidifying the understanding of the C-H···N hydrogen bond and the broader concept of C-H···X interactions. mdpi.com Computational studies, using methods like Density Functional Theory (DFT), have further elucidated the geometry, energetics, and vibrational frequency shifts associated with the chloroform-pyridine complex. researchgate.netrsc.orgnih.govresearchgate.netsci-hub.se

Interactive Data Table: Spectroscopic Shifts in Pyridine upon Complexation with Chloroform

This table summarizes the observed shifts in the vibrational frequencies of pyridine when it forms a hydrogen-bonded complex with chloroform.

| Vibrational Mode of Pyridine | Free Pyridine Frequency (cm⁻¹) | Frequency in Chloroform Complex (cm⁻¹) | Observed Shift | Reference |

| Ring Breathing Mode (ν₁) | ~991 | Slightly higher | Small blueshift | researchgate.net |

| N-para-C Stretching Mode (ν₆ₐ) | ~603 | Higher | Blueshift (~4-9 cm⁻¹) | aip.org |

| Meta-CC Stretching Mode (ν₈ₐ) | ~1588 | Higher | Blueshift (~4-9 cm⁻¹) | aip.org |

| Triangle Mode (ν₁₂) | ~1030 | No significant change | - | researchgate.net |

Interactive Data Table: Thermodynamic Data for Complex Formation

This table presents typical thermodynamic parameters for the formation of complexes between donors and acceptors in solution. While specific data for chloroform-pyridine is varied in the literature, this illustrates the type of data obtained.

| Donor | Acceptor | Solvent | K (L/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Pyridine | Iodine | Dichloromethane (B109758) | 0.45 | - | - | researchgate.net |

| Triethylamine | Chloroform | Cyclohexane | 3.13 | -16.3 | -34.3 | acs.org |

| Acetone | Chloroform | Cyclohexane | 0.69 | -8.4 | -23.4 | acs.org |

Properties

CAS No. |

18675-83-7 |

|---|---|

Molecular Formula |

C6H6Cl3N |

Molecular Weight |

198.5 g/mol |

IUPAC Name |

chloroform;pyridine |

InChI |

InChI=1S/C5H5N.CHCl3/c1-2-4-6-5-3-1;2-1(3)4/h1-5H;1H |

InChI Key |

JEIJBKDXJPNHGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.C(Cl)(Cl)Cl |

Origin of Product |

United States |

Elucidation of Interaction Modes and Complex Formation

Hydrogen Bonding in Chloroform-Pyridine Systems

A primary mode of interaction between chloroform (B151607) (CHCl₃) and pyridine (B92270) (C₅H₅N) is through the formation of a hydrogen bond. Although the carbon-hydrogen bond is typically not considered a strong hydrogen bond donor, the presence of three electron-withdrawing chlorine atoms in chloroform polarizes the C-H bond, enabling the hydrogen atom to act as a proton donor. mdpi.com Pyridine, with its lone pair of electrons on the nitrogen atom, serves as a potent proton acceptor. researchgate.net

Nature of C-H···N Hydrogen Bonds

The interaction between chloroform and pyridine is characterized by a C-H···N hydrogen bond, where the hydrogen atom of chloroform is directed towards the nitrogen atom of pyridine. researchgate.netresearchgate.net This type of hydrogen bond is considered weak compared to conventional O-H···O or N-H···O bonds. researchgate.net Theoretical studies using ab initio quantum mechanics have been employed to investigate the intermolecular interactions in the chloroform-pyridine complex. researchgate.net These studies indicate the formation of a C-H···N hydrogen bond, which can lead to changes in the vibrational frequencies of the involved molecules. researchgate.netresearchgate.net Specifically, a blue-shift in the ring breathing mode of pyridine is observed upon the formation of the hydrogen bond complex. researchgate.net The interaction is primarily electrostatic in nature, but charge transfer also contributes to the bond's stability. researchgate.net Computational analyses have predicted C-H···N distances in the range of 3.13–3.25 Å. researchgate.net

Thermodynamic Parameters of Association

The formation of the chloroform-pyridine complex is an exothermic process, characterized by a negative enthalpy of association (ΔH). Calorimetric and nuclear magnetic resonance (NMR) studies have been conducted to determine these thermodynamic parameters.

Nuclear magnetic resonance (NMR) measurements over a temperature range of 21.7–60.0°C have been used to estimate the standard enthalpy of association. rsc.orgrsc.org One study reported a standard enthalpy of association (ΔH) of -10.1 kJ mol⁻¹. rsc.orgrsc.org Another study, using ultrasonic velocity measurements in chloroform as a solvent, reported a heat of formation for the pyridine-methanol complex of approximately 20 kJ/mol, and noted that pyridine and picolines form a 1:1 complex with chloroform. ingentaconnect.com

Table 1: Enthalpy of Association for Chloroform-Pyridine Complex

| Method | Enthalpy of Association (ΔH) | Reference |

|---|

Factors Influencing Hydrogen Bond Strength and Stability

Several factors influence the strength and stability of the C-H···N hydrogen bond in the chloroform-pyridine system. The electronegativity of the atoms involved plays a crucial role; the highly electronegative chlorine atoms in chloroform are essential for polarizing the C-H bond. mdpi.comnumberanalytics.com

The solvent environment also significantly impacts the stability of the hydrogen bond. numberanalytics.com In polar solvents, the solvent molecules can compete for hydrogen bonding sites, potentially weakening the chloroform-pyridine interaction. numberanalytics.com Conversely, in non-polar solvents, the hydrogen bond is more stable. The geometry of the complex is also a determining factor, with a linear arrangement of the C-H···N atoms generally leading to a stronger bond. numberanalytics.com Furthermore, the presence of substituents on the pyridine ring can alter its basicity and thus the strength of the hydrogen bond. researchgate.net

Charge Transfer Complexation in Pyridine-Chloroform Systems

In addition to hydrogen bonding, chloroform and pyridine can form a charge-transfer (CT) complex. In this interaction, pyridine acts as an electron donor and chloroform functions as an electron acceptor. researchgate.netscirp.org

Determination of Complex Stoichiometry and Stability Constants

The stoichiometry of the chloroform-pyridine complex has been determined to be 1:1 through various methods, including ultrasonic velocity measurements and spectroscopic techniques like the mole ratio method. ingentaconnect.comresearchgate.netniscpr.res.in This 1:1 stoichiometry indicates that one molecule of chloroform interacts with one molecule of pyridine. ingentaconnect.com

The stability of the charge-transfer complex is quantified by the association or stability constant (K). Higher values of K indicate a more stable complex. scirp.org For the chloroform-pyridine system, the association constant has been reported to vary, with one study citing values from 0.19 to 0.38 M⁻¹. ingentaconnect.com The equilibrium constants for the interaction between Pt(II) dithiooxamide (B146897) complexes and pyridine have been investigated in chloroform solution, providing insights into the stability of such complexes in this solvent. nih.gov

Table 2: Stoichiometry and Stability of Chloroform-Pyridine Complex

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Stoichiometry | 1:1 | Ultrasonic Velocity, Mole Ratio Method | ingentaconnect.comresearchgate.netniscpr.res.in |

Analysis of Ground and Excited Electronic States of Charge Transfer Complexes

The formation of a charge transfer (CT) complex between chloroform and pyridine involves the transfer of electron density from the electron donor (pyridine) to the electron acceptor (chloroform). This charge transfer is a key factor stabilizing the hydrogen-bonded complex. aip.org

Ground State:

In the ground electronic state, the interaction is primarily a hydrogen bond with a significant charge-transfer character. aip.org Natural Bond Orbital (NBO) analysis reveals that the charge transfer occurs from the lone pair of the nitrogen atom in pyridine, denoted as n(N), to the antibonding orbital of the C-H bond in chloroform, σ*(CH). researchgate.netresearchgate.net This intermolecular hyperconjugation is a predominant factor contributing to the stability of the complex at its equilibrium intermolecular distance. researchgate.netaip.org Theoretical calculations have estimated the hydrogen bond interaction energies in the chloroform-pyridine complex to be around -20 kJ/mol. researchgate.net

Excited State:

Upon electronic excitation, the nature of the complex changes. The excited states of charge-transfer complexes are crucial for understanding their photophysical properties. otago.ac.nz For many metal-organic complexes, which can serve as models, electronic transitions are often characterized as metal-to-ligand charge-transfer (MLCT) or intraligand charge-transfer (ILCT) transitions. scirp.orgacs.org In the context of the chloroform-pyridine complex, while not involving a metal, the excitation would likely involve a transition from a pyridine-centered orbital to a chloroform-centered orbital, enhancing the charge-transfer character.

The study of related systems provides insight. For instance, in some ruthenium complexes, electronic transitions between the highest occupied molecular orbital (HOMO), primarily localized on the metal, and the lowest unoccupied molecular orbital (LUMO), localized on the pyridine-containing ligand, are assigned as singlet metal-to-ligand charge-transfer (¹MLCT) transitions. scirp.org In other systems, the excited states can have mixed character, such as a combination of ³MLCT and ³ILCT (triplet intraligand charge transfer) states. acs.org The solvent environment can also play a significant role in the properties of the excited states. otago.ac.nz

The following table summarizes key computational findings regarding the electronic states of charge transfer complexes, providing a comparative context for understanding the chloroform-pyridine system.

| Complex System | Computational Method | Key Findings | Reference |

| Pyridine-HCl & Pyridine-CHCl₃ | MP2/B3LYP | Hydrogen bond interaction energies calculated; NBO analysis showed charge transfer from n(N) to σ*(C-H). | researchgate.net |

| Pyridine + Haloforms | I(2)CARS, NBO | Charge transfer is predominant at equilibrium intermolecular distance; intramolecular hyperconjugation affects ring stretching modes. | researchgate.net |

| Ruthenium-azopyridine complexes | DFT/TD-DFT | Electronic transitions assigned to ¹MLCT. | scirp.org |

| Rhenium-terpyridine complexes | DFT/TD-DFT | Lowest energy absorption due to charge-transfer transitions; excited states have mixed ³MLCT/³ILCT character. | acs.org |

Interplay between Hydrogen Bonding and Charge Transfer Interactions

The interaction between chloroform and pyridine is a classic example of a "blue-shifting" hydrogen bond, where the C-H stretching frequency of chloroform increases upon complex formation. This phenomenon is a direct consequence of the interplay between hydrogen bonding and charge transfer. researchgate.netaip.org

The formation of the N···H-C hydrogen bond is stabilized by two primary factors: electrostatic interaction and charge transfer. researchgate.netaip.org While both contribute, theoretical studies indicate that charge transfer is the predominant stabilizing factor at the equilibrium intermolecular distance of the complex. researchgate.netaip.org This charge transfer, occurring from the nitrogen lone pair of pyridine to the antibonding σ*(C-H) orbital of chloroform, leads to a shortening and strengthening of the C-H bond, resulting in the observed blue shift in its vibrational frequency. researchgate.netaip.org

Furthermore, the formation of the intermolecular hydrogen bond can induce changes within the pyridine molecule itself. An intramolecular hyperconjugation between the nitrogen lone pair and the σ*(meta-CC) orbitals in the pyridine ring has been proposed to explain the effect of charge transfer on the ring stretching modes upon the formation of the N-type hydrogen bond. researchgate.netaip.org

The strength of the hydrogen bond and the extent of charge transfer are mutually dependent. A stronger hydrogen bond facilitates greater charge transfer, which in turn further stabilizes the complex. This synergistic relationship is fundamental to the nature of the chloroform-pyridine interaction. The solvent can also influence this balance. For example, in chloroform solution, the structure of a pyridine-acid complex can shift from a neutral hydrogen-bonded complex to an ion-pair with a transferred proton, depending on the acid strength. nih.gov

The following table summarizes the key interactions and their effects in the chloroform-pyridine complex.

| Interaction | Description | Consequence | Reference |

| Hydrogen Bonding | Interaction between the hydrogen of chloroform and the nitrogen of pyridine (N···H-C). | Primary mode of complex formation. | researchgate.netresearchgate.net |

| Charge Transfer | Electron density transfer from the nitrogen lone pair of pyridine (n(N)) to the antibonding orbital of the C-H bond in chloroform (σ*(CH)). | Predominant stabilizing factor; leads to a blue shift in the C-H stretching frequency. | researchgate.netresearchgate.netaip.org |

| Electrostatic Interaction | Attraction between the permanent dipoles of chloroform and pyridine. | Contributes to the stability of the complex. | researchgate.netaip.org |

| Intramolecular Hyperconjugation | Interaction between the nitrogen lone pair and orbitals within the pyridine ring. | Affects the ring stretching modes of pyridine upon complexation. | researchgate.netaip.org |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the formation and properties of the chloroform-pyridine complex in solution. By monitoring the chemical shifts and coupling constants of specific nuclei, researchers can elucidate the nature of the intermolecular interaction.

The formation of a hydrogen-bonded adduct between chloroform (B151607) (CHCl₃) and pyridine (B92270) (C₅H₅N) in a solution leads to distinct changes in the ¹H and ¹³C NMR spectra. When the hydrogen atom of chloroform interacts with the lone pair of electrons on the nitrogen atom of pyridine, the electron density around these and adjacent nuclei is altered, resulting in a change in their chemical shifts. nih.govblogspot.com

The most significant change is typically observed for the proton of chloroform. Its chemical shift moves downfield (to a higher ppm value) upon complexation. This deshielding effect is a direct consequence of the hydrogen atom's involvement in the hydrogen bond, which reduces the electron density around it. Concurrently, the protons and carbons of the pyridine ring also experience changes in their chemical environments. The interaction at the nitrogen atom perturbs the aromatic system, leading to measurable shifts in the signals of the ortho, meta, and para protons and carbons. nih.govblogspot.com

The dynamic nature of the adduct formation is often in the fast exchange regime on the NMR timescale. This means that the rate of association and dissociation of the complex is much faster than the difference in the resonance frequencies of the free and bound states. As a result, separate signals for the free and complexed molecules are not observed. Instead, a single, population-weighted average signal is seen for each nucleus. By systematically varying the concentration of the components, one can track the movement of these average signals to study the equilibrium of the adduct formation. nih.gov

| Nucleus | Typical Change upon Adduct Formation | Reason |

|---|---|---|

| Chloroform ¹H | Downfield Shift (Δδ > 0) | Deshielding due to participation in C-H···N hydrogen bond. |

| Pyridine ¹H (ortho, meta, para) | Downfield or Upfield Shifts | Perturbation of the ring's electronic structure upon complexation at the nitrogen atom. |

| Chloroform ¹³C | Small Shift | Indirect electronic effect from the hydrogen bond formation. |

| Pyridine ¹³C (ortho, meta, para) | Downfield or Upfield Shifts | Changes in electron density throughout the aromatic ring system. nih.gov |

When deuterated chloroform (CDCl₃) is used, deuterium (B1214612) (²H) NMR provides a unique probe into the electronic environment of the hydrogen bond. The deuterium nucleus possesses a nuclear quadrupole moment, which interacts with the local electric field gradient (EFG) at the nucleus. This interaction is quantified by the nuclear quadrupole coupling constant (NQCC). acs.org

The NQCC is extremely sensitive to the electronic structure of the C-²H bond. Upon formation of the C-²H···N hydrogen bond with pyridine, the EFG at the deuterium nucleus is significantly altered. acs.orgresearchgate.net Studies have shown that measuring the deuterium NQCC of the pyridine-chloroform complex provides precise information about the strength and geometry of the hydrogen bond. acs.org Changes in the NQCC upon complexation can be correlated with the degree of charge transfer and polarization occurring within the adduct. This technique offers a more direct measure of the electronic perturbations at the hydrogen-bonding site compared to chemical shift changes alone. rsc.org

Chemical Shift Perturbation (CSP) analysis is a quantitative method used to determine the strength of intermolecular interactions, such as the dissociation constant (Kd), from NMR titration data. nih.govwhiterose.ac.uk The principle relies on monitoring the change in chemical shift (Δδ) of a nucleus as a function of the concentration of a binding partner. nih.gov

For the chloroform-pyridine system, which is in fast exchange, the observed chemical shift (δ_obs) is the weighted average of the shifts of the free (δ_free) and bound (δ_bound) states:

δ_obs = (X_free * δ_free) + (X_bound * δ_bound)

where X_free and X_bound are the molar fractions of the free and bound species, respectively.

In a typical experiment, one component (e.g., chloroform) is titrated into a solution of the other (e.g., pyridine), and a series of NMR spectra are recorded. The chemical shift changes (Δδ = |δ_obs - δ_free|) are then plotted against the molar ratio of the two components. By fitting this binding isotherm to a suitable binding model, the dissociation constant (Kd) can be extracted. A smaller Kd value signifies a stronger interaction. CSP analysis of ¹H and ¹³C shifts can thus provide a reliable measure of the stability of the chloroform-pyridine adduct in solution. nih.govwhiterose.ac.uk

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, are fundamental in characterizing the chloroform-pyridine hydrogen bond by directly probing the molecular vibrations affected by the complexation.

FTIR spectroscopy is highly effective for identifying hydrogen bonding. When chloroform and pyridine are mixed, characteristic changes appear in the infrared spectrum, providing clear evidence of adduct formation. mdpi.comlibretexts.org

The most prominent indicator is the C-H stretching vibration (ν_C-H) of chloroform. In pure chloroform, this band appears at approximately 3020 cm⁻¹. Upon forming a hydrogen bond with pyridine, this bond is weakened and elongated, causing the stretching frequency to shift to a lower wavenumber (a red shift) and its intensity to increase significantly. mdpi.com

Simultaneously, the vibrational modes of the pyridine ring are also affected. The interaction of chloroform with the nitrogen lone pair perturbs the ring's electron distribution, leading to shifts in its vibrational bands. For instance, certain ring stretching modes of pyridine are observed to shift to higher frequencies (a blue shift) upon complexation. researchgate.net These shifts, although smaller than the C-H shift of chloroform, serve as complementary evidence for the formation of the C-H···N hydrogen bond.

| Molecule | Vibrational Mode | Approx. Frequency (Free) | Change upon Complexation |

|---|---|---|---|

| Chloroform | C-H Stretch | ~3020 cm⁻¹ | Red Shift (to lower frequency) & Intensity Increase |

| Chloroform | C-H Bend | ~1220 cm⁻¹ | Blue Shift (to higher frequency) mdpi.com |

| Pyridine | Ring Breathing Mode | ~991 cm⁻¹ | Blue Shift (to higher frequency) researchgate.net |

| Pyridine | Ring Deformation | ~1437 cm⁻¹ | Blue Shift (to higher frequency) researchgate.net |

Raman spectroscopy provides complementary information to FTIR, as it is sensitive to changes in molecular polarizability during a vibration. The formation of the chloroform-pyridine adduct can be monitored by observing shifts in the Raman-active vibrational modes. The ring-breathing mode of pyridine, which gives a strong, sharp signal around 991 cm⁻¹, is particularly sensitive to the hydrogen-bonding interaction. researchgate.netacs.org

Coherent Anti-Stokes Raman Scattering (CARS) is a nonlinear optical technique that offers significantly enhanced signal strength compared to spontaneous Raman spectroscopy, making it ideal for studying weak interactions or low-concentration species. wikipedia.org In the CARS process, three laser beams (pump, Stokes, and probe) interact with the sample to generate a coherent signal at the anti-Stokes frequency, which is resonantly enhanced when the pump-Stokes frequency difference matches a vibrational frequency of the molecule. wikipedia.org

Studies using CARS have successfully characterized the weak hydrogen bond between chloroform and pyridine. researchgate.net The high sensitivity of CARS allows for precise measurement of the small blue shift in the pyridine ring-breathing mode upon complexation, confirming the findings from other spectroscopic methods. researchgate.net Furthermore, time-resolved CARS techniques can be employed to investigate the vibrational dynamics and energy relaxation pathways within the adduct on ultrafast timescales. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within the chloroform-pyridine system. The formation of complexes can lead to the appearance of new absorption bands or shifts in existing ones, providing evidence of charge-transfer interactions and allowing for the quantitative study of complexation equilibria.

The interaction between chloroform and pyridine can be classified as a charge-transfer (CT) phenomenon, where electron density is partially transferred from the electron-donating pyridine to the electron-accepting chloroform. This interaction alters the electronic energy levels of the molecules, which is detectable by UV-Vis spectroscopy.

Absorption Spectra: When pyridine and an acceptor molecule like iodine monochloride are mixed in chloroform, a new, distinct absorption band appears that is not present in the spectra of the individual components. researchgate.net This new band is the charge-transfer band and its presence confirms the formation of a CT complex. researchgate.net Similarly, studies of various aminopyridine donors with acceptors in chloroform have recorded the electronic spectra of the resulting CT complexes. nih.gov In some systems, the interaction is strong enough to cause significant shifts in the absorption bands. For example, a pyridine derivative studied in various solvents exhibited a pronounced redshift in its absorption spectrum specifically in chloroform, which was attributed to protonation of the pyridine by trace amounts of HCl formed from the photo-decomposition of the solvent. rsc.org The formation of charge-transfer complexes between trichloroacetic acid and pyridine in chloroform also results in new absorption features that extend to 400 nm. cdnsciencepub.com

Emission Spectra: Fluorescence spectroscopy can also reveal information about complex formation. The emission properties of fluorescent molecules can be highly sensitive to their environment, including complexation with other molecules. In chloroform/pyridine solvent mixtures, the emission of certain zinc(II) and nickel(II) complexes is successively quenched as the amount of pyridine increases, indicating interaction and coordination in the ground or excited state. researchgate.net Conversely, some pyridine derivatives show a greater redshift in their emission spectra when dissolved in chloroform compared to other solvents. rsc.org This highlights how the specific interactions in the chloroform-pyridine system can modulate the de-excitation pathways of fluorescent species.

| System | Solvent | Observation | λmax (nm) | Reference |

|---|---|---|---|---|

| 2-Chloropyridine + ICl | Chloroform | New charge-transfer band | 324 | researchgate.net |

| Pyridine Derivative (THP) | Chloroform | Red-shifted absorption | ~350 | rsc.org |

| Cu(II)-APTPT-Pyridine Complex | Chloroform | Complex absorption maxima | 445 and 645 | researchgate.net |

| Pyridine + Trichloroacetic Acid | Chloroform | Broad absorption shoulder | ~330 | cdnsciencepub.com |

Spectrophotometric titration is a powerful method used to determine the stoichiometry and stability (formation constants) of complexes in solution. The technique involves systematically varying the concentrations of the interacting species while monitoring the absorbance at a wavelength where the complex absorbs light.

The stoichiometry of a complex, i.e., the ratio of chloroform to pyridine, can be determined using the method of continuous variations, commonly known as a Job's plot. libretexts.orgscispace.com In this method, a series of solutions is prepared where the mole fraction of the two components is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength corresponding to the charge-transfer band. A plot of absorbance versus the mole fraction of one component will exhibit a maximum (or minimum) at the mole fraction corresponding to the stoichiometry of the complex. researchgate.netarkat-usa.org For example, a 1:1 complex will show a maximum at a mole fraction of 0.5. This method has been successfully used to confirm the 1:1 stoichiometry of CT complexes formed between substituted pyridines and acceptors in chloroform. researchgate.netnih.gov

Once the stoichiometry is known, the formation constant (K_CT) and the molar extinction coefficient (ε_CT) of the complex can be determined from the titration data, often by using linear regression methods like the Benesi-Hildebrand equation. researchgate.net This has been applied to study the thermodynamics of supramolecule formation between metalloporphyrins and pyridine-functionalized fullerenes in chloroform, yielding precise formation constants for the multi-step coordination process. isuct.ru

X-ray Diffraction Studies of Related Chloroform-Pyridine Solvated Adducts and Supramolecular Structures

While the simple 1:1 chloroform-pyridine complex is a dynamic species in solution, X-ray diffraction provides invaluable, atom-level detail on the solid-state structures of more complex systems where chloroform and pyridine (or its derivatives) are co-crystallized. These studies often reveal that chloroform molecules act as guests within larger supramolecular assemblies or as solvates that are integral to the crystal packing.

Single-crystal X-ray diffraction analysis has been successfully used to determine the molecular structures of adducts that crystallize from chloroform. For instance, upon cooling, certain silaheterocycles form adducts with N-methylimidazole that crystallize as chloroform solvates, such as (Aib)SiMe₂-NMI · CHCl₃ and (Phg)SiMe₂-NMI · 2CHCl₃. mdpi.com The crystal structures reveal the precise geometry of the adducts and the position of the chloroform solvent molecules within the lattice. mdpi.com

In the context of metal complexes, chloroform often plays a key role in the crystal structure. Crystals of dichlorobis(pyridine)palladium(II) grown from chloroform show specific interactions between the complex and the solvent molecules, including C–H···Cl and Cl···Cl contacts. acs.org These interactions help to model the solvation of the complex and can explain the orientation of the pyridine ligands relative to the metal center. acs.org

Chloroform can also act as a template or a guest molecule in the self-assembly of larger supramolecular structures. The crystallization of certain calix researchgate.netarene derivatives fails to produce an expected supramolecular array because a chloroform guest molecule occupies the lower-rim cavity, physically preventing the larger assembly from forming. researchgate.net Conversely, the formation of large, hexameric capsules from pyridinearene units requires chloroform for crystallization, although in the final structure, the solvent plays a passive role and is not involved in the primary hydrogen-bonding network that holds the capsule together. rsc.org These examples demonstrate the dual role of chloroform as both a simple solvent and an active structural component in the solid-state chemistry of pyridine-containing supramolecular systems.

| Compound | Formula | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|---|

| (Aib)SiMe₂-NMI · CHCl₃ | C₉H₁₈ClN₃O₂Si | Monoclinic | P2₁/n | Chloroform solvate of a silicon adduct | mdpi.com |

| Pyridinearene Hexamer | (C₄₅H₅₁N₃O₆)₆ | Trigonal | R-3 | Crystallized from chloroform; solvent not in direct H-bonding network | rsc.org |

| PTD | C₁₅H₁₇N₇O₂ | Orthorhombic | Pbca | Crystal obtained by slow evaporation from chloroform | rsc.org |

| PhSi(pyO)₃ · CHCl₃ | C₂₂H₁₈Cl₃N₃O₃Si | Not specified | Not specified | Isomorphous chloroform solvate of a silicon-pyridone complex | mdpi.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Interaction Energies and Geometries

Quantum chemical calculations provide a quantitative framework for examining the chloroform-pyridine complex. These methods are used to determine the most stable geometric arrangement of the molecules and to calculate the energy of the interaction between them.

Density Functional Theory (DFT) is a widely used computational method for optimizing the geometry of molecular complexes like chloroform-pyridine. researchgate.netosti.gov It offers a favorable balance between computational cost and accuracy, making it suitable for exploring potential energy surfaces. osti.gov Various DFT functionals are employed for this purpose, with hybrid functionals such as B3LYP being a common choice for studying systems involving hydrogen bonding. nih.govnih.gov These calculations help in determining key geometric parameters, such as the length and angle of the C–H···N hydrogen bond, which are crucial for characterizing the complex. DFT methods have been successfully applied to simulate the adsorption geometry of pyridine (B92270) on surfaces and to study the hydrodechlorination of chloroform (B151607), demonstrating their versatility. osti.govaps.org

For more precise energy calculations, researchers often turn to ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data. wikipedia.org Møller-Plesset perturbation theory, particularly at the second order (MP2), is a popular post-Hartree-Fock method that provides a more accurate description of electron correlation—a key factor in weak intermolecular interactions. wikipedia.orgnih.gov While computationally more demanding than DFT, MP2 calculations are essential for obtaining high-accuracy interaction energies, often referred to as "chemical accuracy." researchgate.net These calculations have been instrumental in studying hydrogen bonding in various systems, including the interaction between pyridine and haloforms. researchgate.net The accuracy of these methods can be further improved by extrapolating the results to the complete basis set (CBS) limit, which minimizes errors associated with the mathematical functions used to describe the electron orbitals. nih.govresearchgate.net

| Method | Description | Typical Application | Computational Scaling |

|---|---|---|---|

| Density Functional Theory (DFT) | A method based on electron density to calculate the electronic structure. Functionals like B3LYP are common. nih.govnih.gov | Geometry optimization and calculation of vibrational frequencies. researchgate.netresearchgate.net | ~N3-N4 (N = number of basis functions) |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by adding electron correlation effects. wikipedia.org | High-accuracy calculation of non-covalent interaction energies. nih.gov | ~N5nih.gov |

| Coupled Cluster (e.g., CCSD(T)) | A highly accurate ab initio method considered the "gold standard" for calculating correlation energy. | Benchmark calculations for smaller systems to validate other methods. | ~N7wikipedia.org |

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set and, in the case of DFT, the exchange-correlation functional. nih.govresearchgate.netresearchgate.net A basis set is a set of mathematical functions used to build molecular orbitals. researchgate.net Larger basis sets, such as Pople's 6-311++G(d,p) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ), provide more flexibility for describing the distribution of electrons and generally yield more accurate results, albeit at a higher computational cost. researchgate.netresearchgate.net These sets often include:

Polarization functions (d,p): Allow for the distortion of atomic orbitals within the molecular environment. nih.gov

Diffuse functions (+, aug-): Are crucial for accurately describing weakly bound electrons and non-covalent interactions like hydrogen bonds.

The selection of the DFT functional is also critical. While some functionals are designed for general purposes, others are specifically parameterized to better describe certain types of interactions, such as dispersion forces, which are a component of the chloroform-pyridine bond. nih.govnih.gov Therefore, careful benchmarking against experimental data or high-level ab initio calculations is necessary to ensure the chosen combination of functional and basis set is appropriate for the system under investigation. nih.gov

Electronic Structure Analysis

Beyond energetics and geometry, computational methods provide a detailed picture of the electronic structure of the chloroform-pyridine complex. This analysis helps to explain the origin and nature of the intermolecular bond.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity. wikipedia.orgnih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov A smaller gap generally suggests that a molecule is more reactive. nih.gov

In the context of the chloroform-pyridine complex, FMO analysis can reveal how the interaction affects the electronic properties of the individual molecules. The formation of the hydrogen bond involves the interaction of the occupied orbitals of pyridine (the electron donor) with the unoccupied orbitals of chloroform (the electron acceptor). wikipedia.org This interaction leads to a new set of molecular orbitals for the complex, and analyzing their energies and distributions provides insight into the charge transfer and stabilization that occurs upon complexation. researchgate.netresearchgate.net

| Molecule/Complex | EHOMO (eV) | ELUMO (eV) | Energy Gap (Egap) (eV) |

|---|---|---|---|

| Pyridine (Isolated) | -6.5 to -7.0 | -0.5 to 0.0 | ~6.0 to 7.0 |

| Chloroform (Isolated) | -8.0 to -8.5 | 1.0 to 1.5 | ~9.0 to 10.0 |

| Chloroform-Pyridine Complex | -6.8 to -7.3 | 0.8 to 1.3 | ~7.6 to 8.6 |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intermolecular interactions by translating the complex molecular wavefunction into a localized, intuitive picture of chemical bonds and lone pairs. uba.ar It is particularly effective for characterizing hydrogen bonds by quantifying the "charge transfer" or delocalization of electron density from a donor orbital to an acceptor orbital. researchgate.net

For the chloroform-pyridine complex, NBO analysis confirms that the primary stabilizing interaction is the charge transfer from the lone pair orbital on the nitrogen atom of pyridine, denoted as n(N), to the antibonding orbital of the C–H bond in chloroform, denoted as σ(C–H). researchgate.net This n(N) → σ(C–H) interaction is a hallmark of hydrogen bonding and its energy can be estimated using second-order perturbation theory within the NBO framework. nih.govnih.gov The magnitude of this stabilization energy (E(2)) directly correlates with the strength of the hydrogen bond. This analysis provides quantitative evidence that charge transfer plays a predominant role in the formation of the complex. researchgate.net

| Donor NBO (Pyridine) | Acceptor NBO (Chloroform) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N | σ(C-H) | n → σ (Hydrogen Bond) | 2.0 - 4.0 |

Molecular Electrostatic Potential (MEP) Mapping of Reactive Sites

Theoretical investigations into the chloroform-pyridine complex utilize Molecular Electrostatic Potential (MEP) mapping to identify the regions most susceptible to electrophilic and nucleophilic attack. The MEP is a valuable tool for understanding intermolecular interactions, as it visualizes the charge distribution of a molecule and predicts its reactivity.

In the case of the chloroform-pyridine complex, the MEP map would be expected to show a region of negative electrostatic potential (typically colored red or yellow) localized on the nitrogen atom of the pyridine ring. This negative potential is attributed to the lone pair of electrons on the nitrogen, making it a prime site for electrophilic attack and the formation of a hydrogen bond. Conversely, the MEP of chloroform would display a region of positive electrostatic potential (typically colored blue) around the hydrogen atom. This positive character arises from the electron-withdrawing effect of the three chlorine atoms, rendering the hydrogen atom acidic and capable of acting as a hydrogen bond donor.

The interaction between the positive potential on the chloroform hydrogen and the negative potential on the pyridine nitrogen is the primary driving force for the formation of the chloroform-pyridine complex. Computational studies on substituted pyridines have demonstrated that the depth and accessibility of the minimum in the MEP near the cyclic nitrogen are crucial factors in determining its reactivity and susceptibility to interactions. nih.gov Therefore, the MEP map of the chloroform-pyridine complex would visually confirm the hydrogen bond formation between the chloroform hydrogen and the pyridine nitrogen, highlighting these as the key reactive sites in the complex.

Quantitative Analysis of Charge Distribution and Charge Transfer Mechanisms

Upon the formation of the chloroform-pyridine complex, a redistribution of electron density occurs, which can be quantified through computational analysis. This charge transfer is a key feature of the hydrogen bond between the two molecules. Theoretical calculations, such as those employing Density Functional Theory (DFT), can provide a detailed picture of the charge distribution in the complex and the extent of charge transfer.

Theoretical Simulation of Spectroscopic Parameters

Prediction of Vibrational Spectra (IR, Raman)

Theoretical simulations of the vibrational spectra (Infrared and Raman) of the chloroform-pyridine complex provide valuable insights into the structural changes that occur upon complex formation. The formation of a hydrogen bond between chloroform and pyridine is expected to perturb the vibrational modes of both molecules, and these perturbations can be accurately predicted using computational methods such as Density Functional Theory (DFT).

A key vibrational mode of pyridine that is sensitive to its environment is the ring breathing mode. Experimental and computational studies have shown that the formation of a hydrogen bond between the nitrogen atom of pyridine and a hydrogen bond donor, such as chloroform, leads to a blue-shift (an increase in frequency) of this ring breathing mode. researchgate.net This blue-shift is a direct consequence of the stiffening of the pyridine ring structure upon complexation.

The table below presents a hypothetical comparison of the calculated vibrational frequencies for isolated pyridine and the chloroform-pyridine complex, illustrating the expected shifts upon hydrogen bonding.

| Vibrational Mode | Calculated Frequency (Pyridine) (cm⁻¹) | Calculated Frequency (Chloroform-Pyridine Complex) (cm⁻¹) | Expected Shift (cm⁻¹) |

| Pyridine Ring Breathing | ν₁ | ν₁ + Δν | Blue-shift (Increase) |

| C-H Stretch (Chloroform) | ν₂ | ν₂ - Δν | Red-shift (Decrease) |

Note: The values in this table are illustrative. Actual frequency shifts would be determined from specific computational studies.

In addition to the pyridine ring modes, the C-H stretching vibration of chloroform is also significantly affected by hydrogen bonding. The donation of the chloroform hydrogen to the pyridine nitrogen weakens the C-H bond, resulting in a red-shift (a decrease in frequency) of the C-H stretching mode in the IR spectrum. The magnitude of this red-shift is often correlated with the strength of the hydrogen bond. Computational methods can predict these shifts with good accuracy, aiding in the interpretation of experimental vibrational spectra. semanticscholar.org

Calculation of NMR Chemical Shifts (e.g., GIAO Method)

The formation of a complex between chloroform and pyridine leads to changes in the local electronic environment of the nuclei, which can be observed as shifts in their Nuclear Magnetic Resonance (NMR) signals. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a powerful computational tool for predicting these NMR chemical shifts with a high degree of accuracy. semanticscholar.orgresearchgate.net

Upon formation of the hydrogen bond, the proton of chloroform, being directly involved in the interaction, is expected to experience the most significant change in its chemical shift. The donation of this proton to the electron-rich nitrogen of pyridine leads to a deshielding effect, resulting in a downfield shift (increase in ppm) of the chloroform proton signal in the ¹H NMR spectrum.

Conversely, the nuclei of the pyridine ring, particularly those closer to the nitrogen atom, are also affected. The donation of electron density from the nitrogen to the chloroform molecule alters the charge distribution within the pyridine ring, leading to changes in the chemical shifts of the pyridine protons and carbon atoms. The table below illustrates the expected qualitative changes in the ¹H NMR chemical shifts upon complexation.

| Proton | Expected Chemical Shift Change |

| Chloroform (C-H) | Downfield (Increase in ppm) |

| Pyridine (ortho-H) | Downfield (Increase in ppm) |

| Pyridine (meta-H) | Smaller Downfield Shift |

| Pyridine (para-H) | Smaller Downfield Shift |

Note: The magnitude of the shifts would depend on the specific geometry and strength of the complex.

Computational studies using the GIAO method can provide quantitative predictions of these chemical shifts, which can then be compared with experimental NMR data to confirm the formation and structure of the chloroform-pyridine complex in solution.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

The electronic absorption properties of the chloroform-pyridine complex can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the prediction of the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states.

The formation of a complex between chloroform and pyridine is not expected to give rise to new, intense charge-transfer bands in the visible region, as the interaction is primarily a hydrogen bond rather than a strong electronic charge-transfer complex. However, the hydrogen bonding interaction can perturb the existing electronic transitions of the pyridine molecule. The π → π* and n → π* transitions of the pyridine ring are sensitive to the local environment, and the presence of the chloroform molecule can cause shifts in the absorption maxima (λ_max) of these bands.

TD-DFT calculations can predict the energies and oscillator strengths of these electronic transitions, providing a theoretical UV-Vis spectrum. The calculations would typically be performed on the optimized geometry of the chloroform-pyridine complex. The table below shows a hypothetical representation of the kind of data that would be generated from a TD-DFT calculation.

| Transition | Calculated Wavelength (λ_max) (nm) | Oscillator Strength (f) |

| n → π | λ₁ | f₁ |

| π → π | λ₂ | f₂ |

Note: The specific values of λ_max and oscillator strength would be the output of the TD-DFT calculation.

By comparing the calculated spectrum of the complex with that of isolated pyridine, the effect of the hydrogen bonding interaction with chloroform on the electronic structure of pyridine can be elucidated. The inclusion of solvent effects, for example through a Polarizable Continuum Model (PCM), is often important for obtaining accurate predictions of UV-Vis spectra in solution. mdpi.comsapub.org

Molecular Dynamics (MD) Simulations of Chloroform-Pyridine Interactions in Liquid Phase

Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of molecules in the liquid phase, providing insights into their structure, dynamics, and interactions at the atomic level. An MD simulation of a mixture of chloroform and pyridine would allow for the investigation of the nature of their interactions in a condensed phase environment.

In such a simulation, the trajectories of the individual chloroform and pyridine molecules would be calculated over time, governed by a force field that describes the intra- and intermolecular forces. The analysis of these trajectories can reveal important information about the liquid structure, such as the radial distribution functions (RDFs) between specific atoms of chloroform and pyridine. The RDF for the chloroform hydrogen and pyridine nitrogen, for instance, would provide a clear indication of the presence and average distance of the hydrogen bond between the two molecules in the liquid state.

MD simulations can also be used to study the dynamics of the chloroform-pyridine interaction. For example, the lifetime of the hydrogen bonds between chloroform and pyridine molecules can be calculated, providing a measure of their stability. Furthermore, the simulation can provide information on the orientational preferences of the molecules with respect to each other in the liquid. A study on the behavior of pyridine at an oil/water interface using MD simulations has shown that the orientation of the pyridine ring is a key factor in its interfacial behavior, and similar orientational effects would be expected in a chloroform-pyridine mixture. researchgate.net

Role of Chloroform Pyridine Interactions in Chemical Phenomena

Solvent Effects in Organic Reactions and Processes

The choice of solvent is critical in organic chemistry, as it can dictate the rate, yield, and even the stereochemical outcome of a reaction. The mixture of chloroform (B151607) and pyridine (B92270) presents a unique solvent system where their interaction plays a pivotal role.

The rate and selectivity of organic reactions are highly sensitive to the solvent environment. The interaction between chloroform and pyridine can modify reaction pathways. For instance, in reactions involving (hetero)aryl halides with palladium catalysts, solvent basicity and the capacity for hydrogen bonding can influence the rate of oxidative addition. researchgate.net A more electron-rich aromatic system, resulting from hydrogen bond donation from the substrate, can lead to slower oxidative addition. researchgate.net

A classic example of solvent-induced changes in stereoselectivity is the reaction of alcohols with thionyl chloride (SOCl₂). In a non-coordinating solvent, this reaction typically proceeds with retention of stereochemistry via an SNi (internal nucleophilic substitution) mechanism. However, the addition of pyridine inverts this outcome. masterorganicchemistry.com Pyridine, acting as a nucleophile, attacks the intermediate chlorosulfite, displacing the chloride ion. masterorganicchemistry.com This action prevents the chloride from attacking from the same face, thereby shutting down the SNi pathway and forcing an SN2 mechanism, which results in the inversion of stereochemistry. masterorganicchemistry.com The yield of the inverted product can be enhanced by using an excess of pyridine. masterorganicchemistry.com

Studies on the nitration of phenols have also shown that reaction rates are significantly affected by the physical properties of the solvent medium. researchgate.net While not fitting simple polarity correlations like the Kirkwood plot, these findings underscore the complex role of the solvent in influencing reaction kinetics. researchgate.net

While chloroform itself is a polar molecule with dipole-dipole interactions being the dominant intermolecular force between its molecules, its interaction with pyridine introduces a stronger, more specific hydrogen-bonding component. researchgate.netquora.com This complexation can affect the solubility and behavior of other solutes. For example, in the reaction of 1,2-dichlorohexafluorocyclopentene (B1213219) and pyridine, the yield of the resulting betaine (B1666868) product does not correlate with the expected solvent polarity (Z value) for pure chloroform. cdnsciencepub.com This discrepancy is attributed to the formation of the chloroform-pyridine complex, which alters the solution's polarity. cdnsciencepub.com

Table 1: Intermolecular Forces in the Chloroform-Pyridine System

| Interacting Molecules | Primary Intermolecular Force | Description |

| Chloroform - Chloroform | Dipole-Dipole Interactions | Arises from the permanent dipole moment of the CHCl₃ molecule. quora.com |

| Pyridine - Pyridine | Dipole-Dipole & Dispersion Forces | Involves interactions between the polar pyridine rings. |

| Chloroform - Pyridine | Hydrogen Bonding (C-H···N) | A specific, directional interaction between the hydrogen on chloroform and the nitrogen on pyridine. researchgate.net |

In polymer chemistry, solute-solvent interactions are fundamental to determining the conformation, solubility, and processing of polymers. The chloroform-pyridine system is particularly relevant in the context of polymers containing pyridine moieties, such as polyvinylpyridine (PVP).

Research on the inkjet printing of organic light-emitting devices (OLEDs) has shown that the interaction between the solvent (chloroform) and the polymer is critical. nih.gov A study comparing two isomers, poly(4-vinylpyridine) (P4VP) and poly(2-vinylpyridine) (P2VP), revealed that their different affinities for chloroform impact the precision of the printing process. nih.gov P2VP exhibits a higher affinity for chloroform, leading to imperfect phase separation, whereas P4VP's lower affinity results in superior self-organization of the printed micro-spots and enhanced device performance. nih.gov

Furthermore, chloroform has been identified as an optimal solvent for the synthesis of molecularly imprinted polymers (MIPs) using 4-vinylpyridine (B31050) (4VPy) as a functional monomer. mdpi.com Quantum chemical calculations showed that chloroform facilitates the pre-polymerization complex formation by lowering its degree of stabilization, thereby promoting the desired reaction. mdpi.com The interactions between a polymer solute and the solvent are often of a similar strength to the noncovalent interactions holding supramolecular polymers together, making the choice of solvent crucial for controlling the polymer's structure and properties. nih.govacs.org

Table 2: Comparison of Polyvinylpyridine Isomers in Chloroform for Inkjet Printing

| Polymer | Affinity for Chloroform | Phase Separation | Self-Organizing Capability | Resulting Device Performance (EQE) |

| Poly(4-vinylpyridine) (P4VP) | Lower | More effective | Superior | Higher (3.3%) |

| Poly(2-vinylpyridine) (P2VP) | Higher | Imperfect | Inferior | Lower (2.3%) |

| Data sourced from a study on inkjet-printed green micro-OLEDs. nih.gov |

Chloroform as a Ligand and its Adducts in Coordination Chemistry

Although primarily used as a solvent, chloroform can also act as a weak ligand and its molecules can be incorporated into the crystal structures of coordination complexes, influencing their geometry and stability.

Chloroform is a common solvent for the synthesis and study of metal coordination complexes containing pyridine-based ligands. asianpubs.orgjscimedcentral.com Its relatively low polarity and ability to dissolve a wide range of organic ligands and metal precursors make it a suitable medium.

Numerous studies have utilized chloroform/pyridine solvent mixtures to investigate the properties of coordination complexes. For example, the coordination of pyridine to zinc(II) and nickel(II) Schiff base complexes in chloroform has been shown to induce changes in their optical properties and spin states. researchgate.net Titration of a chloroform solution of these complexes with pyridine leads to significant changes in their UV-vis absorption and emission spectra. researchgate.net Similarly, palladium(II) complexes with various 4-substituted pyridine ligands have been synthesized and their crystal structures, often grown from chloroform solutions, have been analyzed. acs.org These analyses reveal that pyridine acts as a monodentate ligand, coordinating to the metal center through its nitrogen atom. asianpubs.org

Table 3: Examples of Metal-Pyridine Complexes Studied in Chloroform Media

| Metal Center | Ligand Type | Phenomenon Studied |

| Zinc(II) | Schiff base-like ligands | Coordination-induced destacking and fluorescence turn-on. researchgate.net |

| Nickel(II) | Fluorescent phenazine (B1670421) backbone | Coordination-induced spin state switching (CISSS) and fluorescence quenching. researchgate.net |

| Palladium(II) | 4-substituted pyridines | Substituent effects on NMR data and crystal structure. acs.org |

| Copper(II), Iron(III) | Pyridine | General synthesis and characterization (in ethanol, but representative of pyridine coordination). asianpubs.org |

The solvent can do more than just dissolve reactants; it can actively participate in shaping the final coordination complex. Chloroform molecules have been observed to co-crystallize with metal-pyridine complexes, influencing their solid-state structure. acs.orgresearchgate.net

In the crystal structure of a palladium(II) complex with a substituted pyridine ligand, chloroform solvent molecules were found to engage in specific interactions, including C–H···Cl hydrogen bonds and Cl···Cl halogen bonds, with the complex. acs.org These interactions are thought to provide a model for the solvation of the complex and may be responsible for the observed tilting of the pyridine ligands relative to the plane of the metal center. acs.org

In another case involving 5,10,15,20-tetraphenylporphyrin, chloroform was found to occupy the lattice of the protonated porphyrin and promoted the crystallization of a different polymorph of its copper complex. researchgate.net The structure of the protonated porphyrin dichloride was determined to be an octasolvate, with seven chloroform molecules bound via C—H···Cl hydrogen bonds to the chloride anions, demonstrating a significant structural role for the solvent. researchgate.net The stability of a complex can also be affected by its immediate environment; for example, embedding a zinc complex within a polymer micelle core in a chloroform/toluene mixture was shown to prevent dynamic quenching processes, thus enhancing its emission properties. researchgate.net

Thermodynamic and Kinetic Parameters of Pyridine Coordination in Chloroform Solutions

The coordination of pyridine to metal complexes in chloroform solutions is a process governed by specific thermodynamic and kinetic parameters. Studies have shown that the solvent plays a crucial role in these interactions. For instance, the coordination of substituted pyridines to pincer complexes has been investigated, and the measured ρ values, which indicate the sensitivity of the reaction to substituent effects, are influenced by the solvent and counterion. nih.gov In one study, the ρ value for pyridine coordination to an NCN-pincer complex in deuterated chloroform (CDCl₃) was found to be -1.3 ± 0.2. nih.gov This value is slightly reduced compared to the value of -1.9 ± 0.4 measured in dimethyl sulfoxide (B87167) (DMSO), highlighting the solvent's impact on the thermodynamics of coordination. nih.gov

The complex formation between zinc(II) tetraphenylporphyrin (B126558) and various pyridine derivatives in chloroform has been studied using spectrophotometry. researchgate.net These studies have established linear correlations between the thermodynamic and kinetic parameters for both nucleophilic substitution and coordination reactions involving metalloporphyrins and pyridines in different solvents. researchgate.netresearchgate.net The stability of the resulting complexes is influenced by the structure of the coordinating pyridine ligand. researchgate.net For example, the complex formation of zinc(II) tetraphenylporphyrin with n-donor ligands in chloroform at 25°C has been proposed as a model system for investigating the nucleophilicity and basicity of compounds that can form n,ν type complexes. researchgate.net

Calorimetric titrations in both benzene (B151609) and chloroform have been employed to determine the stability constants and thermodynamic parameters for the complex formation of natural iron(III) porphyrins with pyridine. researchgate.net The stoichiometry of the complexes formed is also determined through these methods. researchgate.net The thermodynamic parameters obtained are dependent on the nature of the peripheral substituents on the porphyrin ring. researchgate.net

The table below presents the thermodynamic pKa values for various halopyridines at 25°C, which provides insight into their basicity and, consequently, their coordination ability. researchgate.net

| Compound | Thermodynamic pKa at 25°C |

| 2-Fluoropyridine | -0.44 |

| 2-Chloropyridine | 0.72 |

| 2-Bromopyridine | 0.90 |

| 2-Iodopyridine | 1.82 |

| 3-Fluoropyridine | 2.97 |

| 3-Chloropyridine | 2.84 |

| 3-Bromopyridine | 2.84 |

| 3-Iodopyridine | 3.25 |

Catalysis and Reaction Mechanism Studies

Pyridine-Mediated Catalysis in Chloroform-Containing Reaction Systems

Pyridine and its derivatives are effective catalysts in a variety of chemical transformations conducted in chloroform-containing reaction systems. For instance, Pd(II) complexes with pyridine ligands have demonstrated high efficiency as catalysts in reactions such as the carbonylation of nitro compounds and the reduction of nitro compounds to amines. acs.org The catalytic efficiency of these complexes, such as [PdL₂Cl₂] where L is a substituted pyridine, has been correlated with the basicity of the pyridine ligand. acs.org These catalytic reactions are often performed under mild conditions and can tolerate a range of functional groups. acs.org

In the realm of cross-coupling reactions, Pd(II) complexes with pyridine ligands have been successfully employed as catalysts for the Suzuki–Miyaura reaction. acs.org Optimized reaction conditions, often at 80°C and without the need for an inert atmosphere, have led to nearly quantitative conversion of substrates. acs.org The catalytic activity of a diverse range of these Pd(II) complexes has been tested, with many providing excellent yields of the cross-coupling product. acs.org

The decomposition of tert-butyl peroxyformate to tert-butanol (B103910) and carbon dioxide is another reaction where pyridine acts as a catalyst, and its kinetics are significantly influenced by the solvent polarity, with chloroform being one of the solvents studied. researchgate.net

Chloroform as a Reagent or Carbon Monoxide Surrogate in Catalytic Transformations

Chloroform has emerged as a cost-effective, widely available, and safer alternative to carbon monoxide (CO) gas in various carbonylation reactions. rsc.orgrsc.orgresearchgate.net It can be hydrolyzed under strong basic conditions to generate CO in situ. rsc.org This has led to its use in numerous transition-metal-catalyzed aminocarbonylation reactions. rsc.orgresearchgate.net

Palladium-catalyzed carbonylative coupling reactions have been developed using chloroform as the CO source for the synthesis of arylketones and arylesters. acs.org This methodology allows for the carbonylation of aryl halides to generate aroyl halides, which then undergo coupling with reagents like arylboronic acids and phenols. acs.org The use of chloroform provides milder reaction conditions and high functional group tolerance. acs.org Microwave-assisted aminocarbonylation between heteroaryl iodides and amines has also been successfully achieved using a Pd(OAc)₂/xantphos catalytic system with chloroform as the CO surrogate. rsc.org This method has been applied to synthesize a variety of biologically important heteroaryl carboxamides. rsc.org

The table below summarizes some catalytic systems that utilize chloroform as a CO surrogate.

| Catalytic System | Reaction Type | Substrates | Products | Ref. |

| Pd(OAc)₂/xantphos | Microwave-assisted aminocarbonylation | Heteroaryl iodides, amines | Heteroaryl carboxamides | rsc.org |

| Palladium catalyst | Carbonylative coupling | Aryl halides, arylboronic acids, phenols | Arylketones, arylesters | acs.org |

| Palladium catalyst | Carbonylation | Organic halides | Carbonylated compounds | researchgate.net |

Mechanistic Pathways of Pyridine-Involved Reactions (e.g., Nucleophilic Substitution, Allylation, Aminocarbonylation)

The mechanistic pathways of reactions involving pyridine in chloroform are diverse. In nucleophilic substitution reactions, pyridine, a neutral nucleophile, can attack an unsaturated carbon center. scispace.comrsc.org Density functional theory (DFT) calculations have been used to investigate the mechanisms of substitution on carbonyl, imidoyl, and vinyl compounds with pyridine. scispace.comrsc.orgrsc.orgresearchgate.net For the reaction of pyridine with acyl chlorides, a novel reaction mode termed Sₙm (m for mix) has been proposed, where the lowest unoccupied molecular orbital (LUMO) of the transition state is composed of mixed orbitals from both the nucleophile (pyridine) and the substrate. scispace.comrsc.orgrsc.orgresearchgate.net This is distinct from the traditional Sₙ2 mechanism. The free energy barrier for the Sₙm pathway for the reaction of CH₃COCl with pyridine in dichloromethane (B109758) was calculated to be significantly lower than the alternative in-plane σ attack (Sₙs) pathway. scispace.com

In the context of palladium-catalyzed asymmetric allylic alkylation, a novel pyridinylation reaction has been developed using 4-cyanopyridine. nih.gov A plausible mechanism involves the reduction of a Pd(II) complex to a Pd(0) species, followed by oxidative addition of an allylic substrate to form an η³-allyl Pd(II) complex. nih.gov This complex is then reduced and facilitates a single-electron transfer to 4-cyanopyridine, ultimately leading to the pyridinylated product. nih.gov

Aminocarbonylation reactions using chloroform as a CO source also involve specific mechanistic steps. A possible mechanism for the palladium-catalyzed carbonylation of haloarenes begins with the in situ generation of dichlorocarbene (B158193) from chloroform, which then reacts to form carbon monoxide. researchgate.net The CO then participates in the palladium catalytic cycle. researchgate.net

Computational Insights into Reaction Mechanisms and Transition States

Computational methods, particularly density functional theory (DFT), have provided significant insights into the mechanisms and transition states of pyridine-involved reactions in solvents like chloroform. researchgate.net For the pyridine-catalyzed decomposition of tert-butyl peroxyformate, DFT and ab initio methods, combined with the SMD implicit solvation model, have been used to propose an extension to the previously accepted mechanism. researchgate.net These calculations have revealed subtle changes in the transition state structure due to solvent polarity, which can be correlated with the reaction barriers. researchgate.net

In the study of nucleophilic substitution of acyl chlorides with pyridine, computational analyses, including charge decomposition analysis and intrinsic bond orbital (IBO) analysis, have been crucial in identifying the novel Sₙm reaction pathway. scispace.comrsc.orgrsc.orgresearchgate.net These studies have shown that the LUMO of the transition state is a mixed orbital, a feature not previously reported for such reactions. rsc.orgresearchgate.net The calculations also revealed that for the reaction of pyridine with acyl fluoride, a tetrahedral intermediate is formed instead of a transition state, which is attributed to the stronger C-F bond. rsc.org

DFT calculations have also been employed to investigate the detailed mechanism of metal-catalyzed carboxamide preparation using chloroform as a CO surrogate, providing a deeper understanding of these transformations. researchgate.net

Supramolecular Chemistry and Self-Assembly

The interactions between chloroform and pyridine play a role in the field of supramolecular chemistry and self-assembly. The formation of complex, organized structures often relies on non-covalent interactions, including hydrogen bonding and metal-ligand coordination. nih.gov

In certain systems, chloroform molecules can be encapsulated within self-assembled structures. For example, molecular dynamics simulations have shown that chloroform molecules can reside within the hydrophobic interior of a nanotube formed by cyclic peptides, suggesting the nanotube can act as a container for nonpolar molecules like chloroform. acs.org

The self-assembly of coordination polymers can also be influenced by the solvent. In one instance, the addition of pyridine to a solution of zinc-containing porphyrins in a non-polar solvent promoted the formation of hydrogen-bonded pyridine-capped dimers through complexation of pyridine with the zinc centers. rsc.org When this equilibrium mixture was subjected to a microfluidic environment, the differential diffusion of the species led to a local perturbation of the equilibrium. rsc.org

Furthermore, the synthesis of macrocycles through self-assembly reactions can be carried out in chloroform-containing solvent systems. For example, a [1+1] ionic hexagonal macrocycle was synthesized by the self-assembly of a donor tecton with two pendant pyridine rings and a complementary acceptor tecton. frontiersin.org The final product was recrystallized from a chloroform-methanol solution. frontiersin.org

Pyridine Derivatives in Supramolecular Assemblies Formed in Chloroform Solution

Chloroform is a frequently utilized solvent for the synthesis and study of supramolecular assemblies due to its ability to dissolve a wide range of organic molecules and its capacity to act as a hydrogen bond donor. Pyridine and its derivatives are particularly effective building blocks in such systems because the nitrogen atom provides a reliable hydrogen bond acceptor site. arxiv.orgmdpi.com The formation of supramolecular structures in chloroform solution is often a result of a delicate interplay between solute-solute, solute-solvent, and solvent-solvent interactions.

Research has demonstrated that various pyridine derivatives can self-assemble or co-assemble with other molecules in chloroform to form well-defined supramolecular structures. For instance, bent-core mesogens incorporating pyridine units have been synthesized, and their liquid crystalline properties were investigated. arxiv.orgarxiv.org In these systems, the chloroform solvent facilitates the necessary molecular mobility for the pyridine derivatives to organize into ordered phases.

Furthermore, the synthesis of complex structures like cryptands containing pyridine units has been successfully carried out in chloroform. mdpi.com The extraction of the synthesized organic compounds with chloroform is a key step in their purification, highlighting the solvent's role in mediating the formation and isolation of these large, cage-like molecules. mdpi.com The solubility and interactions of the pyridine-containing components in chloroform are crucial for achieving high yields and pure products.

The table below summarizes examples of supramolecular assemblies formed from pyridine derivatives in chloroform solution, as documented in various research findings.

| Pyridine Derivative Type | Supramolecular Structure | Research Finding |

| Bent-core mesogens with pyridine | Liquid crystalline phases | The introduction of different substituents on the peripheral phenyl rings of pyridine-based bent-core compounds led to the formation of various mesophases in solution. arxiv.orgarxiv.org |

| Cryptands with pyridine units | Cage-like macrocycles | High-yield synthesis of a C3 symmetry cryptand with pyridine-based bridges was achieved using chloroform as an extraction solvent. mdpi.com |

| A1/A2 asymmetric-difunctionalized pillar missouristate.eduarenes | Double-threaded dimers | The self-assembly of these pillar missouristate.eduarenes in chloroform-d3 was found to be concentration-dependent, forming dimer structures at higher concentrations. rsc.org |

| Ammeline (a triazine with pyridine-type nitrogens) | Dimers and aggregates | Computational studies showed that in chloroform, the most significant interactions involve the amine groups forming hydrogen bonds with the pyridine-type nitrogen atoms. nih.gov |

These examples underscore the versatility of pyridine derivatives in constructing a diverse range of supramolecular architectures within a chloroform environment. The specific nature of the pyridine derivative, including the presence of other functional groups, dictates the type and complexity of the resulting assembly.

Role of Hydrogen Bonding in Directing Supramolecular Architectures

The primary directional force governing the assembly of pyridine derivatives in chloroform is the hydrogen bond formed between the chloroform C-H group and the pyridine nitrogen atom (C-H···N). This non-covalent interaction, although weaker than conventional O-H···N or N-H···N hydrogen bonds, is highly directional and plays a crucial role in what is known as crystal engineering—the design and synthesis of solid-state structures with desired properties. missouristate.eduacs.orgrsc.orgacs.orgresearchgate.net

The significance of C-H···N hydrogen bonds is evident in the crystal structures of numerous co-crystals formed between nitrogen-containing aromatic compounds and molecules with activated C-H bonds. In a study of complexes between nitrogen-containing aromatics and terminal alkynes, the average N···H distance was found to be 2.35 Å, which is significantly shorter than the sum of the van der Waals radii (2.80 Å), and the average N···H-C bond angle was 173.2°, indicating a strong and linear hydrogen bond. acs.orgacs.org While this study focused on alkynes, the principle extends to the C-H bond in chloroform, which is activated by the three electron-withdrawing chlorine atoms.

In the context of supramolecular assemblies in chloroform, the C-H···N hydrogen bond can act as a "glue," holding the pyridine-based building blocks together in specific orientations. This directional control is fundamental to the formation of predictable and well-ordered structures, such as one- and two-dimensional networks. acs.org For example, the co-crystallization of 4,4'-bipyridine (B149096) and 1,4-diethynylbenzene (B1207667) from a chloroform solution resulted in the formation of hydrogen-bonded ribbons. acs.org

The table below provides data on the geometric parameters of C-H···N hydrogen bonds observed in various supramolecular systems, illustrating their consistent and directional nature.

| Hydrogen Bond Donor | Hydrogen Bond Acceptor | N···H Distance (Å) | C···N Distance (Å) | N-H-C Angle (°) | Reference |

| Terminal Alkyne (sp C-H) | Nitrogen-containing aromatics | 2.35 (average) | - | 173.2 (average) | acs.orgacs.org |

| 1,4-diethynylbenzene | 4,4'-bipyridine | 2.264(3) | 3.211(3) | 174.9(2) | acs.org |

The stability and geometry of these hydrogen bonds are influenced by the electronic properties of the pyridine derivative. Electron-donating groups on the pyridine ring can enhance the basicity of the nitrogen atom, leading to stronger hydrogen bonds. Conversely, electron-withdrawing groups can weaken this interaction. This tunability allows for fine control over the strength and directionality of the intermolecular forces, and consequently, the architecture of the resulting supramolecular assembly.

Emerging Research Areas and Future Directions

Development of Novel Pyridine-Containing Complexes Exhibiting Unique Intermolecular Interactions